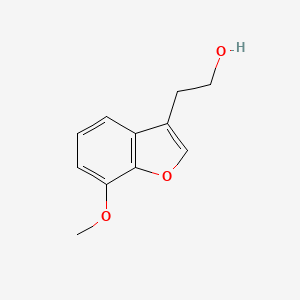

3-(2-Hydroxyethyl)-7-methoxybenzofuran

Description

Significance of Benzofuran (B130515) Derivatives in Bioactive Compound Discovery

The benzofuran scaffold is of paramount importance in the discovery of bioactive compounds due to the wide spectrum of pharmacological activities its derivatives exhibit. nih.govmdpi.com These compounds are recognized for their potential therapeutic applications, which span a remarkable range of activities including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, antioxidant, and analgesic properties. nih.govsigmaaldrich.commdpi.com The versatility of the benzofuran nucleus allows for structural modifications, enabling chemists to fine-tune the biological activity and develop potent and selective therapeutic agents. orgsyn.orgsigmaaldrich.com

The significance of this scaffold is further highlighted by its presence in numerous clinically approved drugs and natural products with medicinal value. nih.govmdpi.com For instance, Amiodarone, a prominent antiarrhythmic drug, features a benzofuran core. prepchem.com The ability of benzofuran derivatives to interact with various biological targets, such as enzymes and receptors, makes them valuable leads in the drug discovery pipeline. mdpi.com Researchers continue to explore the structure-activity relationships of benzofuran derivatives to design novel compounds with enhanced efficacy and reduced side effects. mdpi.com

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Active against various strains of bacteria and fungi, addressing the growing concern of antibiotic resistance. nih.govmdpi.com |

| Antitumor | Exhibit potent antiproliferative activity against various cancer cell lines through mechanisms like apoptosis induction and tubulin polymerization inhibition. sigmaaldrich.comprepchem.com |

| Anti-inflammatory | Show potential in managing inflammatory disorders by inhibiting key enzymes and pathways involved in the inflammatory response. mdpi.com |

| Antioxidant | Capable of scavenging free radicals, which plays a role in preventing cellular damage associated with oxidative stress. mdpi.com |

| Antiviral | Investigated for their ability to inhibit the replication of various viruses. mdpi.com |

Historical Development and Evolution of Benzofuran Chemistry

The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the benzofuran ring reported by Perkin in 1870. researchgate.net This initial work laid the foundation for over a century of research into the synthesis and reactivity of this important heterocyclic system. researchgate.netscispace.com Early investigations focused on understanding the fundamental chemical properties of benzofuran and its simple derivatives, which were often isolated from coal tar. nih.gov

Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring benzofurans with interesting biological activities. This spurred the development of more sophisticated and efficient synthetic methodologies to access a wider range of functionalized benzofuran derivatives. researchgate.net The advent of modern catalytic strategies, particularly those involving transition metals like palladium and copper, has revolutionized the synthesis of benzofurans, allowing for greater control and diversity in the prepared molecules. researchgate.net Numerous reviews have chronicled the progress in synthetic approaches, highlighting the continuous innovation in this area of organic chemistry. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to Benzofuran-Based Compounds

The current research landscape for benzofuran-based compounds is dynamic and multidisciplinary. While the focus on their medicinal applications remains strong, new and exciting trends are emerging. chemicalbook.com Chemists are developing novel, more efficient, and sustainable synthetic methods to construct the benzofuran core and its derivatives. chemicalbook.com These innovative strategies are crucial for building libraries of diverse compounds for biological screening and for the large-scale production of promising drug candidates. prepchem.com

Beyond medicinal chemistry, benzofuran derivatives are being explored for their potential in materials science and other emerging technologies. chemicalbook.com Their unique electronic and photophysical properties make them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. Furthermore, interdisciplinary research, combining chemistry with biology, materials science, and computational studies, is becoming increasingly important for advancing the field. chemicalbook.com This collaborative approach is expected to unlock new applications and a deeper understanding of the structure-property relationships of benzofuran compounds. chemicalbook.com The ongoing exploration of novel biological activities and the development of multifunctional molecules are also key trends that will shape the future of benzofuran research. orgsyn.org

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data, including synthesis methods, chemical properties, and biological activities, for the compound 3-(2-Hydroxyethyl)-7-methoxybenzofuran . The initial broad searches provided extensive information on the general benzofuran scaffold, which has been presented in the introduction above. However, subsequent targeted searches for the specific compound yielded no relevant scholarly articles or detailed experimental data. The information found pertained to similarly named but structurally distinct molecules.

Due to the strict adherence to the provided outline and the requirement to focus solely on the specified compound, it is not possible to generate the subsequent sections of the article with scientifically accurate and detailed research findings as requested. The absence of published work on "this compound" prevents the creation of data tables and a thorough discussion of its specific characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(7-methoxy-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C11H12O3/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7,12H,5-6H2,1H3 |

InChI Key |

SXRKUSJWQIUZKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzofuran Ring Systems

Regioselective and Stereoselective Approaches to Substituted Benzofurans

Control over the placement and three-dimensional orientation of substituents on the benzofuran (B130515) ring is critical for accessing specific, biologically active molecules. Regioselective and stereoselective strategies are therefore highly valuable in synthetic organic chemistry.

A common challenge in benzofuran synthesis is controlling the regiochemical outcome of cyclization reactions, especially when multiple reaction sites are available on the starting materials. For instance, in classical intramolecular Friedel–Crafts-type condensations of α-phenoxycarbonyl compounds, cyclization typically favors the sterically less-hindered position. oregonstate.edu However, modern methods offer more precise control. A recently developed strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to produce highly substituted benzofuranones with excellent regioselectivity. oregonstate.eduacs.orgnih.gov This method allows for the programmable substitution at any position on the benzofuranone core, which can then be converted to the corresponding benzofuran. oregonstate.eduacs.org The high regioselectivity stems from a highly polarized Diels-Alder reaction as the key step. oregonstate.edu

Another approach to achieving regioselectivity is the direct synthesis from phenols and α-haloketones. A protocol using titanium tetrachloride promotes a Friedel–Crafts-like alkylation and subsequent intramolecular cyclodehydration in one step, affording a variety of benzofurans with high levels of regioselectivity and broad substrate scope. nih.gov

From a stereochemical perspective, the synthesis of chiral benzofurans is crucial, as enantiomers often exhibit different biological activities. nih.gov Recent advancements have focused on developing enantioselective methods. For example, a highly stereoselective [4 + 2] cyclization of azadienes with azlactones, catalyzed by a chiral squaramide, has been developed to construct benzofuran-fused six-membered N-heterocycles with excellent diastereoselectivities and enantioselectivities. acs.org

Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering mild reaction conditions, high efficiency, and broad functional group tolerance. acs.orgscribd.comhanser.de Various metals have been employed to catalyze the formation of the benzofuran ring through different mechanistic pathways.

Palladium catalysts are widely used for constructing the benzofuran skeleton. acs.orgtandfonline.com These protocols include intramolecular Heck reactions, C-H activation/oxidation tandem reactions, and Tsuji-Trost-type reactions.

One prominent method involves the palladium-catalyzed intramolecular oxidative cyclization of 2-allylphenols, which can be generated in situ from a Claisen rearrangement of allyl aryl ethers. acs.org This tandem Claisen rearrangement/oxidative cyclization provides a one-pot procedure to convert simple allyl aryl ethers into 2-methylbenzofurans. acs.org Another innovative approach is the reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction, which has been successfully applied to the synthesis of natural products like decursivine. nih.govrsc.org

Palladium catalysis also enables the synthesis of 2,3-disubstituted benzofurans via the oxidative annulation of phenols with internal alkynes. acs.org Furthermore, the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based) provides a versatile tool for the preparation of 2-substituted benzofurans. nih.govunicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these transformations. nih.gov

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type |

| Tandem Claisen/Oxidative Cyclization | Pd(CH3CN)2Cl2, Benzoquinone | Allyl aryl ethers | 2-Methylbenzofurans acs.org |

| C-H Activation/Oxidation | Pd(OAc)2 | 2-Hydroxystyrenes, Iodobenzenes | 2-Arylbenzofurans nih.govrsc.org |

| Oxidative Annulation | Pd(OAc)2/PPh3, CF3CO2Ag | Phenols, Propiolate | Substituted Benzofurans nih.gov |

| Tsuji-Trost Reaction | Pd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhos | Benzofuran-2-ylmethyl acetates, Nucleophiles | 2-Substituted Benzofurans nih.gov |

Copper-catalyzed methods provide a cost-effective and efficient alternative for benzofuran synthesis. These strategies often involve oxidative annulation or tandem reactions. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes, which proceeds through a proposed mechanism of reversible electrophilic carbocupration followed by alkyne insertion and cyclization. rsc.org

Copper catalysts are also effective in one-pot, three-component reactions. For instance, the synthesis of indole-benzofuran bis-heterocycles has been achieved from terminal alkynes, salicylaldehydes, and indoles via a copper-catalyzed tandem annulation. acs.org Another versatile method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which involves a sequential nucleophilic addition and oxidative cyclization. semanticscholar.org Furthermore, copper iodide has been used to promote the hydration/annulation of 2-fluorophenylacetylene derivatives to afford benzofurans. mdpi.com The combination of palladium and copper catalysts is also powerful, as seen in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization. acs.orgnih.gov

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type |

| Oxidative Annulation | Copper salt | Phenols, Unactivated internal alkynes | Substituted Benzofurans rsc.org |

| Aerobic Oxidative Cyclization | Copper catalyst, O2 | Phenols, Alkynes | Polysubstituted Benzofurans semanticscholar.org |

| Tandem Annulation (Three-component) | CuI, Sc(OTf)3 | Terminal alkynes, Salicylaldehydes, Indoles | Indole-benzofuran bis-heterocycles acs.org |

| Intramolecular Dehydrogenative Coupling | Copper catalyst, Cs2CO3 | Benzothiophene derivatives | Thiophene-substituted Benzofurans nih.gov |

Rhodium catalysts offer unique reactivity for the synthesis of substituted benzofurans. One innovative strategy is the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate, which allows for the selective construction of C4-substituted benzofurans under neutral and oxidant-free conditions. acs.org

Another powerful rhodium-catalyzed method is the [2 + 2 + 2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles, providing a flexible route to fused benzofuran derivatives under mild conditions. acs.orgnih.gov Rhodium carbenoids, generated from N-sulfonyl-1,2,3-triazoles, have been utilized in intramolecular sp3 C-H insertion reactions to synthesize 2,3-disubstituted dihydrobenzofurans, which can be subsequently dehydrogenated to the corresponding benzofurans in a one-pot manner. rsc.org Additionally, rhodium complexes can catalyze the reaction of ketones with o-difluorobenzenes to yield benzofurans through α-arylation and furan (B31954) cyclization without the need for a base. elsevier.com

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type |

| Vinylene Transfer | Rhodium catalyst | m-Salicylic acid derivatives, Vinylene carbonate | C4-Substituted Benzofurans acs.org |

| [2+2+2] Cycloaddition | Cationic Rh(I)/H8-BINAP | Phenol-linked 1,6-diynes, Alkynes/Nitriles | Fused Benzofurans acs.orgnih.gov |

| Intramolecular C-H Insertion | Rh2(Oct)4 | N-sulfonyl-1,2,3-triazoles | 2,3-Disubstituted Dihydrobenzofurans/Benzofurans rsc.org |

| α-Arylation/Cyclization | RhH(PPh3)4, dppe | Ketones, o-Difluorobenzenes | Substituted Benzofurans elsevier.com |

Besides palladium, copper, and rhodium, other transition metals have also been successfully employed in the synthesis of benzofurans. researchgate.net

Iron: Iron(III) chloride (FeCl3) can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofuran rings through direct oxidative aromatic C–O bond formation. nih.govmdpi.com

Ruthenium: Ruthenium catalysts have been used for the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org

Rhenium: Rhenium(VII) oxide (Re2O7) has been used as a catalyst for the Friedel-Crafts alkylation of phenols with cinnamyl alcohols to generate o-cinnamyl phenols, which can then undergo palladium-catalyzed oxidative annulation. nih.govmdpi.com

Indium: Indium(III) halides catalyze the hydroalkoxylation of o-alkynylphenols with 5-endo-dig regioselectivity to afford C2-substituted benzofurans in good yields. mdpi.com

Nickel: Nickel catalysts have been shown to be effective for the intramolecular nucleophilic addition reaction of alkyne-tethered phenolic esters, involving the generation of a vinyl Ni(II) species. acs.orgresearchgate.net

Iridium: An iridium-catalyzed hydrogen transfer reaction in the presence of p-benzoquinone enables the synthesis of substituted benzofurans from substituted benzylic alcohols. researchgate.net

Oxidative Cyclization Pathways for Benzofuran Core Formation

Oxidative cyclization is a powerful strategy for constructing the benzofuran ring, often involving the formation of a C-O bond concurrent with an oxidation step. These reactions can be promoted by various catalytic systems or reagents.

Palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols, generated in situ, is a well-established method. mdpi.com Similarly, the reaction between 2-hydroxystyrenes and iodobenzenes proceeds via a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.gov Copper catalysts are also frequently used to promote aerobic oxidative cyclization of phenols and alkynes. semanticscholar.org

Metal-free oxidative cyclizations have also been developed. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using a catalytic amount of (diacetoxyiodo)benzene with a stoichiometric oxidant like m-chloroperbenzoic acid, provides 2-arylbenzofurans in excellent yields. nih.govmdpi.comorganic-chemistry.org Stoichiometric hypervalent iodine reagents can also mediate the cyclization of ortho-hydroxystilbenes directly. organic-chemistry.org

Another approach involves the oxidation of furans containing a β-ketoester group at the 2-position using Mn(III)/Co(II) catalysts under an oxygen atmosphere. This process generates a 1,4-dicarbonyl moiety via an endoperoxide intermediate, which then undergoes cyclization and can be transformed into a benzofuran derivative. rsc.org

Halogenation-Initiated Cyclization Reactions (e.g., Iodocyclization)

Halogenation-initiated cyclization, particularly iodocyclization, represents a powerful and efficient strategy for constructing the benzofuran ring system. This methodology typically involves the reaction of a functionalized alkyne, such as an o-alkynylphenol derivative, with an iodine source. The reaction proceeds through an electrophilic addition of iodine to the alkyne, which triggers a subsequent intramolecular attack by the phenolic oxygen, leading to the formation of the furan ring.

Recent advancements have demonstrated that these reactions can be completed under very mild conditions and in remarkably short reaction times. For instance, the iodocyclization of ethoxyethyl ether-substituted alkynes using bis(2,4,6-collidine)iodonium hexafluorophosphate [I(coll)2PF6] as the iodinating agent can yield the corresponding benzofuran derivatives in high yields (84%–100%) within just three seconds at room temperature. In this process, the ethoxyethyl ether group serves as both a protecting group and a good leaving group. This powerful strategy has been successfully applied to the synthesis of complex molecules, including the antiarrhythmic agent Dronedarone.

Another approach involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. Using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene [PhI(OAc)2] in the presence of a co-oxidant like m-chloroperbenzoic acid can provide 2-arylbenzofurans in good to excellent yields. A metal-free alternative employs stoichiometric amounts of PhI(OAc)2 in acetonitrile to achieve the same transformation.

Green Chemistry Principles in Benzofuran Synthesis

The integration of green chemistry principles into synthetic methodologies has become a major focus in modern organic chemistry. For benzofuran synthesis, this involves the use of catalysis, benign solvents, energy-efficient processes, and atom economy. Palladium-catalyzed reactions, for example, are a cornerstone of green synthesis, allowing for high-yield transformations with low catalyst loading. Key principles applied in this context include:

Catalysis: Using catalytic amounts of reagents, such as palladium complexes, instead of stoichiometric metal complexes reduces waste.

Benign Solvents: Employing environmentally friendly solvents like 2-propanol, acetone, or water, often in combination, minimizes the environmental impact.

Energy Efficiency: Conducting reactions at room temperature without the need for stirring reduces energy consumption.

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as vanillin, further enhances the green credentials of a synthetic route.

In line with green chemistry principles, solvent-free and catalyst-free methods for benzofuran synthesis have been developed to minimize environmental impact and simplify reaction procedures.

Catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions. For example, various benzofuran derivatives can be synthesized through a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes at elevated temperatures (110 °C) in a solvent like DMF, using a simple base like K2CO3. researchgate.netlibretexts.org Similarly, substituted salicylaldehydes can react with sulfoxonium ylide under non-catalytic conditions in dichloromethane to afford 2,3-dihydrobenzofurans in high yields. organic-chemistry.org

Solvent-free synthesis is another green approach, often utilizing grinding or mechanochemical methods. thermofisher.com For instance, the synthesis of dihydrobenzofuran spirooxindole scaffolds has been achieved through a solvent-free grinding protocol, reacting α-chlorooxindoles with salicylaldehyde in the presence of potassium hydroxide. organic-chemistry.org This method not only eliminates the need for a solvent but can also lead to good to excellent yields and high diastereoselectivities. organic-chemistry.org Some metal-free treatments of benzofurans with alcohols, acids, or water can also be performed without a catalyst to yield benzofuranones. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technique that aligns with green chemistry principles. For the synthesis of benzofurans, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner product profiles with fewer side products. rsc.org

This technology has been successfully applied to various synthetic strategies. One notable example is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. mdpi.com Microwave irradiation in this process shortens reaction times and minimizes byproducts. mdpi.com Similarly, a fast and practical microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles has been developed. masterorganicchemistry.com This catalyst-free procedure proceeds in extremely short reaction times, making it suitable for generating libraries of compounds for drug discovery campaigns. masterorganicchemistry.com Other microwave-assisted routes have been established for producing benzofuran-3(2H)-ones and 2-substituted benzofurans directly from carboxylic acids. nih.govrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Reaction Yield | Moderate to good | Good to excellent |

| Product Purity | Often requires extensive purification | Generally cleaner products, less purification |

| Energy Efficiency | Less efficient, bulk heating | More efficient, direct heating of reactants |

| Environmental Impact | Higher due to longer times and potential for more side products | Lower due to increased efficiency and speed |

Novel Cascade Reactions and Rearrangement Strategies for Complex Benzofurans

In the realm of benzofuran synthesis, novel cascade reactions have been developed to create complex and polycyclic derivatives. One such strategy involves a radical cyclization cascade initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This process triggers a radical cyclization followed by an intermolecular radical-radical coupling, enabling the expedient synthesis of a range of polycyclic benzofurans that would be difficult to prepare using other methods. researchgate.net This approach is particularly valuable for constructing complex benzofurylethylamine derivatives. researchgate.net

Rearrangement strategies also play a crucial role. For instance, a method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed based on the rearrangement of 2-hydroxychalcones. The initial rearranged products are cyclized to 2,3-dihydrobenzofurans, which can then be selectively transformed into either the 3-formyl or 3-acyl isomers depending on the acidic conditions employed.

Chemoenzymatic Synthesis of Benzofuran Scaffolds

Information on specific chemoenzymatic routes for the synthesis of the core benzofuran scaffold is not extensively detailed in the reviewed literature. However, biocatalytic methods have been applied for the stereoselective modification of benzofuran derivatives. For example, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol has been achieved through the whole-cell bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei. This green method proceeds in an aqueous medium and provides the product with high yield (92%) and excellent enantiomeric excess (>99.9%), showcasing the potential of biocatalysis in producing valuable chiral intermediates for drug synthesis.

Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran and its Key Intermediates

The synthesis of the specific target molecule, this compound, can be envisioned through a multi-step process starting from readily available precursors. A plausible route involves the initial construction of a functionalized 7-methoxybenzofuran core, followed by the introduction and modification of the side chain at the 3-position.

A key intermediate for this synthesis is (7-methoxybenzofuran-3-yl)acetic acid . This can be synthesized via a multicomponent reaction. For example, a general method for preparing condensed furylacetic acids involves the reaction of a phenol derivative (in this case, a derivative of o-vanillin or a related 2-hydroxy-3-methoxy-substituted benzene) with an arylglyoxal and Meldrum's acid, followed by an acid-catalyzed intramolecular cyclization.

Once the key intermediate, (7-methoxybenzofuran-3-yl)acetic acid, is obtained, it can be converted to the target compound, 2-(7-methoxybenzofuran-3-yl)ethanol, via a standard reduction reaction. The carboxylic acid functional group can be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF).

Proposed Synthetic Route:

Formation of the Benzofuran Core: A substituted phenol is reacted with an appropriate glyoxal and Meldrum's acid to form an intermediate that undergoes acid-catalyzed cyclization to yield (7-methoxybenzofuran-3-yl)acetic acid.

Reduction of the Carboxylic Acid: The resulting (7-methoxybenzofuran-3-yl)acetic acid is treated with a reducing agent like LiAlH4 to selectively reduce the carboxylic acid to the corresponding primary alcohol, this compound.

Table 2: Key Reactions in the Proposed Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Multicomponent Reaction & Cyclization | Substituted Phenol, Arylglyoxal, Meldrum's Acid, HCl/AcOH | (7-methoxybenzofuran-3-yl)acetic acid |

| 2 | Reduction | LiAlH4, THF | This compound |

This synthetic strategy leverages established methods for the construction of the benzofuran ring and employs a classic transformation for the final functional group modification, providing a logical pathway to the desired compound.

Structure Activity Relationship Sar Studies of 3 2 Hydroxyethyl 7 Methoxybenzofuran Analogs

Impact of Substituent Modifications on Biological Profiles

The biological activity of benzofuran (B130515) derivatives is highly sensitive to the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings. For analogs of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, modifications to the methoxy (B1213986) group and the aromatic ring can profoundly influence their pharmacological properties.

The electronic properties of substituents play a critical role. Electron-donating groups, such as methoxy, can modulate the electron density of the benzofuran ring system, which in turn affects binding affinities to target proteins and enzymes. Conversely, the introduction of electron-withdrawing groups can also lead to potent bioactivity, suggesting that a delicate electronic balance is often required for optimal effect.

Role of Positional Isomerism on Pharmacological Potency

Positional isomerism is a key determinant of the pharmacological potency of benzofuran derivatives. The specific placement of substituents on the benzofuran core dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, all of which are critical for its biological activity.

While specific studies on the positional isomers of this compound are not extensively detailed in the available literature, general principles from related benzofuran series can be inferred. For example, the position of a substituent can dramatically alter the molecule's ability to fit into a receptor's binding pocket. A study on 2-(2-methylaminoprolyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB) highlighted how different substitution patterns on the benzofuran ring lead to distinct mass spectrometric fragmentation patterns, which is a direct consequence of their different chemical reactivity and stability. nih.gov This underscores the profound impact of positional isomerism on molecular properties.

In the context of this compound, moving the methoxy group from the 7-position to other positions on the benzene ring (e.g., 4, 5, or 6) would likely result in significant changes in biological activity. Each isomer would present a unique electrostatic and steric profile, leading to differential interactions with target macromolecules. For instance, a methoxy group at the 5-position might engage in hydrogen bonding with a different set of amino acid residues in a binding site compared to a 7-methoxy substituent.

Halogenation Effects on Cytotoxic and Mechanistic Pathways

The introduction of halogen atoms is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In the realm of benzofuran analogs, halogenation has been shown to significantly augment cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com

Studies have consistently shown that the presence of halogens like bromine, chlorine, or fluorine on the benzofuran scaffold can lead to a substantial increase in anticancer properties. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve binding affinity to biological targets. nih.gov Furthermore, the lipophilicity conferred by halogens can improve membrane permeability, leading to better cellular uptake.

For instance, a bromoalkyl derivative, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated high and selective toxicity against K562 and HL60 leukemia cells. researchgate.net This highlights the potent effect of a bromine atom at the 3-position. The position of the halogen is a critical determinant of its biological effect. nih.gov Bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as exhibiting the highest cytotoxicity. nih.gov

The mechanistic pathways underlying the cytotoxicity of halogenated benzofurans often involve the induction of apoptosis. researchgate.netnih.gov Some derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. nih.govnih.gov For example, certain halogenated benzofurans have been found to induce apoptosis in a caspase-dependent manner. nih.gov

Table 1: Cytotoxic Activity of Halogenated Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5 | researchgate.net |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 | 0.1 | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | nih.gov |

Analysis of Side Chain Variation at the 3-Position on Biological Activity

The substituent at the 3-position of the benzofuran ring is a key handle for modifying the biological activity of this class of compounds. Variations in the side chain at this position can influence potency, selectivity, and pharmacokinetic properties. While specific SAR studies on the 2-hydroxyethyl side chain of this compound are limited, broader studies on 3-substituted benzofurans provide valuable insights.

For example, the introduction of a bromine atom to a methyl group at the 3-position has been shown to result in remarkable cytotoxic activity. nih.gov This suggests that modifications to the alkyl chain at this position can have a profound impact. The length, branching, and incorporation of various functional groups into the side chain can alter the molecule's interaction with its biological target.

Replacing the 2-hydroxyethyl group with other functionalities, such as amides, esters, or different alkyl chains with varying lengths and polar groups, would likely lead to a diverse range of biological activities. For instance, the presence of a carboxylic acid group at the 3-position has been noted in some benzofuran derivatives with potential biological activities. ontosight.ai The hydroxyl group in the 2-hydroxyethyl side chain offers a potential point for hydrogen bonding, which could be crucial for target interaction. Modifying or replacing this group would directly impact this potential interaction.

Pharmacophore Generation and Mapping for Benzofuran-Based Bioactives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For a diverse class of compounds like benzofuran derivatives, pharmacophore models can help in understanding the key structural requirements for activity and in the design of new, more potent analogs.

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The generation of such a model for benzofuran-based bioactives would involve aligning a set of active compounds and extracting the common chemical features that are responsible for their biological effects.

Mapping new analogs of this compound onto a validated pharmacophore model would allow for the prediction of their biological activity. This approach can guide the synthesis of new derivatives with an increased probability of desired pharmacological effects, thereby streamlining the drug discovery process.

Computational Chemistry and in Silico Modeling for Benzofuran Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide a fundamental understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netchemrxiv.org It is particularly effective for optimizing the molecular geometry of benzofuran (B130515) derivatives to find the most stable, lowest-energy conformation. physchemres.org By calculating the electron density, DFT can accurately predict various structural parameters. physchemres.org For 2-phenylbenzofuran, a related compound, DFT calculations have shown good agreement between predicted and experimental geometric parameters, validating the suitability of this method for the benzofuran scaffold. physchemres.org This process is foundational for all other computational analyses, as an accurate molecular structure is crucial for reliable property prediction.

Table 1: Predicted Geometrical Parameters for a Benzofuran Core using DFT Note: This data is illustrative of typical parameters for the benzofuran scaffold and not specific to 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O1-C2 | 1.37 |

| C2-C3 | 1.36 |

| C3-C3a | 1.44 |

| C7a-O1 | 1.38 |

| Bond Angles (°) | |

| C7a-O1-C2 | 106.5 |

| O1-C2-C3 | 111.0 |

| C2-C3-C3a | 106.2 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It has become a standard tool for predicting spectroscopic properties, most notably the UV-visible absorption spectra. growingscience.com By calculating the energies of electronic transitions, TD-DFT can help interpret experimental spectra and understand how the molecule interacts with light. nih.gov This is crucial for characterizing the chromophoric properties of benzofuran derivatives and understanding phenomena like intramolecular charge transfer upon excitation. rsc.org The method can accurately predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). growingscience.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical for this compound to illustrate typical FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.10 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

While FMO and MEP analyses provide a global view of reactivity, local reactivity descriptors like the Fukui function pinpoint specific atomic sites within a molecule that are most likely to participate in a chemical reaction. scielo.org.mxresearchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net This allows for the identification of the most probable sites for electrophilic attack (where adding an electron is most favorable), nucleophilic attack (where removing an electron is most favorable), and radical attack. semanticscholar.orgsemanticscholar.org These indices provide a more detailed and quantitative picture of the regioselectivity of chemical reactions involving the benzofuran scaffold.

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijnc.ir This method is extensively used in drug discovery to screen virtual libraries of compounds against known biological targets and to understand the molecular basis of ligand-protein interactions. nih.govpensoft.net For benzofuran derivatives, docking simulations can identify potential protein targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's binding site. bipublication.comderpharmachemica.com

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. nih.gov This score, typically expressed in units of energy (e.g., kcal/mol), predicts the strength of the non-covalent interactions. arxiv.org A more negative binding affinity score generally indicates a more stable protein-ligand complex and stronger binding. nih.gov These predictions are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. semanticscholar.org The analysis of these interactions helps in understanding the structure-activity relationship (SAR), guiding the design of new benzofuran derivatives with improved potency and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound Note: The protein targets and binding affinity values are illustrative to demonstrate the output of a typical molecular docking study.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aurora A Kinase | 3LAU | -7.8 | LYS162, GLU211, ALA213 |

| ALK Tyrosine Kinase | 4FNY | -8.2 | LEU1122, GLY1123, GLU1197 |

| Myosin II | 1VOM | -7.1 | SER236, GLY457, ARG238 |

Active Site Characterization and Interaction Profiling

In silico molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for characterizing the active site of target proteins and profiling the specific interactions that stabilize the ligand-receptor complex. For benzofuran derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors.

Research on benzofuran-based compounds has frequently employed molecular docking to understand their mechanism of action. For instance, in studies of benzofuran derivatives as potential anticancer agents, docking simulations have been used to investigate their interactions with the active sites of protein kinases such as PI3K and VEGFR-2. researchgate.net These studies reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the interaction profile can be inferred from studies on analogous structures. For example, the docking of 2-(p-hydroxybenzyl)-7-methoxybenzofuran-6-ol into the active pocket of COX-2 has been visualized, showing critical interactions with key residues. researchgate.net The methoxy (B1213986) group and the hydroxyethyl (B10761427) side chain of this compound would be expected to form significant hydrogen bonds with polar residues in a target's active site, while the benzofuran core would likely engage in hydrophobic and aromatic interactions.

The following table summarizes typical interactions observed in docking studies of benzofuran derivatives with various biological targets.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| PI3K | VAL851, SER774, LYS802 | Hydrogen Bond, Hydrophobic | researchgate.net |

| VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond, Pi-Sulfur | researchgate.net |

| COX-2 | TYR385, SER530 | Hydrogen Bond, Pi-Pi Stacking | researchgate.net |

| Tubulin | GLN11, TYR224, GLN245 | Polar Interaction, Hydrophobic | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur over time. These simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein.

In the context of benzofuran research, MD simulations have been used to assess the stability of docked complexes. For instance, a 100 ns molecular dynamics simulation was performed on designed benzofuran derivatives targeting histone lysine (B10760008) methyl transferase, which demonstrated the stability of the ligand-receptor complex. researchgate.net Such simulations can reveal subtle changes in protein conformation upon ligand binding and provide a more accurate estimation of binding free energies.

The stability of a complex formed between a benzofuran derivative and its target can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will typically show a low and converging RMSD value. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein that may be important for ligand binding and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

QSAR studies on benzofuran derivatives have been successfully conducted to predict various biological activities, including anticancer and vasodilator effects. researchgate.netmdpi.com These models are built using a set of known active compounds and a variety of molecular descriptors.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

In a QSAR study of benzofuran and indole (B1671886) derivatives as histone lysine methyl transferase inhibitors, a model was developed using the multiple linear regression (MLR) method. researchgate.net The best model was selected based on two descriptors: minHBint4 (a descriptor related to the minimum E-state for a hydrogen bond of type 4) and Wlambdal.unity (a descriptor related to the weighted lambda correlation). researchgate.net The selection of relevant descriptors is a critical step and is often achieved using algorithms like the genetic algorithm. researchgate.net

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a linear model, this would be:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the regression coefficients, and D represents the descriptor values.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. This is typically done using both internal and external validation techniques.

Internal validation often involves leave-one-out (LOO) or leave-many-out (LMO) cross-validation. A high cross-validated correlation coefficient (Q²) indicates a robust model. For the aforementioned study on benzofuran derivatives, the model showed good stability with a Q²LOO of 0.9212 and a Q²LMO of 0.9187. researchgate.net

External validation involves predicting the activity of a set of compounds that were not used in the model development. The predictive ability is assessed by the external correlation coefficient (R²ext). The model for histone lysine methyl transferase inhibitors demonstrated good predictive power with an R²ext of 0.929. researchgate.net

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to assess the AD to ensure that predictions for new compounds, such as this compound, would be valid.

The following table summarizes the statistical parameters from a representative QSAR study on benzofuran derivatives.

| Parameter | Value | Description | Reference |

| R² | 0.9328 | Coefficient of determination (goodness of fit) | researchgate.net |

| Q²LOO | 0.9212 | Cross-validated R² (leave-one-out) | researchgate.net |

| Q²LMO | 0.9187 | Cross-validated R² (leave-many-out) | researchgate.net |

| R²ext | 0.929 | External validation R² | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of Benzofuran Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework of the molecular structure. For 3-(2-Hydroxyethyl)-7-methoxybenzofuran, the ¹H NMR spectrum is expected to show distinct signals for each unique proton, while the ¹³C NMR spectrum reveals all unique carbon atoms.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity within the ethyl side chain and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting fragments, such as linking the hydroxyethyl (B10761427) side chain to the C3 position of the benzofuran (B130515) core and the methoxy (B1213986) group to the C7 position.

Predicted ¹H NMR Data for this compound Data predicted based on structure and typical chemical shifts for benzofuran derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (furan ring) | ~7.5 - 7.7 | Singlet (s) | - |

| H4 (benzene ring) | ~6.8 - 7.0 | Doublet (d) | ~8.0 |

| H5 (benzene ring) | ~7.1 - 7.3 | Triplet (t) | ~8.0 |

| H6 (benzene ring) | ~6.7 - 6.9 | Doublet (d) | ~8.0 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

| -CH₂- (alpha to ring) | ~2.8 - 3.0 | Triplet (t) | ~6.5 |

| -CH₂- (beta to ring) | ~3.8 - 4.0 | Triplet (t) | ~6.5 |

| -OH | Variable | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data for this compound Data predicted based on structure and typical chemical shifts for benzofuran derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~140 - 145 |

| C3 | ~115 - 120 |

| C3a | ~128 - 132 |

| C4 | ~110 - 115 |

| C5 | ~122 - 126 |

| C6 | ~112 - 116 |

| C7 | ~145 - 150 |

| C7a | ~148 - 152 |

| -OCH₃ | ~55 - 60 |

| -CH₂- (alpha to ring) | ~28 - 33 |

| -CH₂- (beta to ring) | ~60 - 65 |

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences are employed. While 1D and standard 2D experiments are often sufficient for a structure like this compound, techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to selectively irradiate a specific proton signal and reveal all other protons within the same spin system. For instance, selective irradiation of a proton on the ethyl chain would highlight the other methylene (B1212753) protons in that chain. Another advanced technique, NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations, which helps to confirm the spatial proximity of groups, such as the proximity of the ethyl side chain's alpha-protons to the H2 proton on the furan (B31954) ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a valuable "fingerprint" based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques; FT-IR is more sensitive to polar bonds and functional groups with large dipole moment changes (e.g., C=O, O-H), while Raman is more sensitive to non-polar, symmetric bonds (e.g., C=C, C-C). surfacesciencewestern.com

For this compound, FT-IR spectroscopy is particularly useful for identifying key functional groups. The Raman spectrum would provide complementary information, especially regarding the aromatic and furan ring systems.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (alcohol) | 3500 - 3200 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1610, 1580, 1470 | 1610, 1580, 1470 | Strong |

| C-O-C Asymmetric Stretch (aryl ether) | ~1260 | Medium | Strong (IR) |

| C-O Stretch (primary alcohol) | ~1050 | Weak | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study compounds containing chromophores, particularly conjugated systems like the benzofuran ring. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For this compound, the benzofuran system constitutes the primary chromophore, and its absorption is expected to be in the UV region, arising from π → π* transitions. The presence of the methoxy group, an auxochrome, is likely to cause a slight red shift (bathochromic shift) compared to unsubstituted benzofuran. rsc.org Studies on related 7-hydroxycoumarins show a maximum absorption around 321 nm. iajpr.com

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol or Methanol | ~250 - 260 and ~290 - 310 | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.govuni.lu This allows for the unambiguous determination of the molecular formula. The calculated monoisotopic mass for C₁₁H₁₂O₃ is 192.07864 Da.

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecular ion ([M+H]⁺), providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to involve the hydroxyethyl side chain and the methoxy group. nih.govresearchgate.net

Predicted HRMS Fragmentation Data for this compound ([C₁₁H₁₃O₃]⁺)

| Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Loss from [M+H]⁺ | Proposed Structure of Loss |

|---|---|---|---|

| [C₁₁H₁₁O₂]⁺ | 175.0754 | Loss of water | H₂O |

| [C₉H₉O₂]⁺ | 149.0603 | Loss of ethylene (B1197577) glycol fragment | C₂H₄O |

| [C₁₀H₉O₃]⁺ | 177.0546 | Loss of methyl radical | •CH₃ |

| [C₉H₇O]⁺ | 131.0491 | Cleavage of the C-C bond in the ethyl side chain | CH₂CH₂OH |

Natural Occurrence and Biosynthesis of Benzofuran Containing Natural Products

Isolation and Identification from Botanical Sources (e.g., Medicinal Plants)

The isolation of benzofuran-containing natural products from botanical sources is a critical step in the discovery of new bioactive molecules. Medicinal plants, in particular, have proven to be a rich reservoir of these compounds. The process of isolation and identification is a meticulous one, typically involving extraction, chromatographic separation, and spectroscopic analysis.

The general workflow for isolating benzofuran (B130515) derivatives begins with the collection and drying of plant material, such as the roots, leaves, or bark. This material is then ground and extracted with a series of solvents of increasing polarity to draw out a wide range of compounds. The resulting crude extracts are then subjected to various chromatographic techniques to separate the complex mixture into individual components. These techniques can include column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and elemental composition, while infrared (IR) spectroscopy helps to identify functional groups. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) experiments, is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.

Several medicinal plants are known to produce a variety of benzofuran derivatives. For instance, species from the family Moraceae, such as Morus alba (White Mulberry), have been found to contain a wealth of 2-arylbenzofurans. nih.govmdpi.com Similarly, plants from the Asteraceae family, like those from the genus Eupatorium, are known sources of benzofurans and their derivatives. acgpubs.orgnih.govnih.gov The genus Aglaia (family Meliaceae) is another notable source, producing complex cyclopenta[b]benzofuran derivatives known as flavaglines. nih.govnih.govacs.org

| Plant Species | Family | Isolated Benzofuran Derivatives (Examples) |

|---|---|---|

| Morus alba (White Mulberry) | Moraceae | Moracinfurol A and B, Moracin M, Moracin C nih.govmdpi.comnih.gov |

| Eupatorium chinense | Asteraceae | Eupbenzofuran A, Benzofuran oligomers acgpubs.orgnih.gov |

| Aglaia perviridis | Meliaceae | Cyclopenta[b]benzofuran analogues (Flavaglines) nih.govnih.govacs.org |

Proposed Biosynthetic Pathways of Benzofuran Core Structures

The biosynthesis of the benzofuran core in natural products is not fully elucidated for all structural types, but studies on related classes of compounds, such as pterocarpans and coumestans, provide significant insights. These compounds, which contain a benzofuran moiety as part of a larger polycyclic system, are derived from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

The general phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This intermediate is a key branch point for the biosynthesis of flavonoids and isoflavonoids. In the case of isoflavonoid-derived benzofurans, p-coumaroyl-CoA enters the isoflavonoid (B1168493) pathway, leading to the formation of key intermediates like daidzein.

From daidzein, a series of enzymatic steps, including hydroxylations, reductions, and cyclizations, lead to the formation of the pterocarpan (B192222) skeleton. The final ring closure to form the furan (B31954) ring of the pterocarpan is a critical step. For example, the biosynthesis of the pterocarpan medicarpin (B1676140) involves the reduction of an isoflavone (B191592) to an isoflavanone, followed by further reduction to an isoflavanol. A dehydratase enzyme then catalyzes the cyclization to form the characteristic pterocarpan ring system.

Coumestans, which are oxidized derivatives of pterocarpans, are also formed through this pathway. The biosynthesis of coumestrol, for instance, is believed to proceed from a pterocarpan precursor through an oxidative cyclization that forms the lactone ring characteristic of coumarins, which is fused to the benzofuran core.

While these pathways describe the formation of complex benzofurans, the biosynthesis of simpler benzofuran structures likely involves variations of these core principles, starting from phenylpropanoid precursors and involving key cyclization and functional group modification steps.

Biodiversity and Chemodiversity of Natural Benzofuran Metabolites

The natural world exhibits a remarkable diversity of benzofuran metabolites, both in terms of the organisms that produce them and the chemical structures themselves. This biodiversity and chemodiversity underscore the evolutionary importance and biosynthetic versatility of the benzofuran scaffold.

Benzofuran derivatives are not limited to higher plants. Fungi, particularly endophytic fungi that live within plant tissues, are also prolific producers of these compounds. rsc.org For example, various species of Penicillium and Xylaria have been shown to produce a range of benzofuran derivatives, some of which are not found in the plant kingdom. nih.gov This suggests a convergent evolution of biosynthetic pathways or horizontal gene transfer between plants and their associated microbes.

The chemodiversity of natural benzofurans is vast, with variations in the substitution pattern on both the benzene (B151609) and furan rings. Common substituents include hydroxyl, methoxy (B1213986), alkyl, and prenyl groups. The benzofuran core can also be part of more complex structures, such as the aforementioned pterocarpans and coumestans, as well as lignans (B1203133) and neolignans. This structural variety gives rise to a wide spectrum of biological activities.

The following interactive data table provides a glimpse into the chemodiversity of natural benzofuran metabolites, showcasing different structural classes and their source organisms.

| Compound Name/Class | Source Organism | Kingdom | Structural Features |

|---|---|---|---|

| Moracins | Morus alba | Plantae | 2-Arylbenzofurans, often with prenyl groups. |

| Flavaglines (e.g., Rocaglamide) | Aglaia species | Plantae | Complex cyclopenta[b]benzofurans. nih.gov |

| Pterocarpans (e.g., Medicarpin) | Fabaceae family (e.g., Medicago sativa) | Plantae | Tetracyclic ring system with a benzofuran moiety. |

| Coumestans (e.g., Coumestrol) | Fabaceae family (e.g., Trifolium repens) | Plantae | Oxidized pterocarpans with a coumarin-fused benzofuran. |

| Xyloketals | Xylaria sp. (endophytic fungus) | Fungi | Substituted dihydrobenzofurans. |

Future Perspectives and Research Directions for 3 2 Hydroxyethyl 7 Methoxybenzofuran

The benzofuran (B130515) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. rsc.orgmdpi.comnumberanalytics.com The specific derivative, 3-(2-Hydroxyethyl)-7-methoxybenzofuran, represents a promising starting point for further drug discovery and development efforts. Future research is poised to build upon the existing knowledge of benzofurans to explore the full therapeutic potential of this compound and its derivatives. Key future directions will focus on enhancing potency and specificity, discovering new applications, and employing advanced methodologies for efficient and sustainable development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Hydroxyethyl)-7-methoxybenzofuran, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via cyclization of substituted phenols with hydroxyethyl precursors. For example, 7-hydroxybenzofuran derivatives can be synthesized by heating 2-methylallyloxyphenol at 200–275°C under reduced pressure to induce cyclization . Optimization involves controlling temperature, solvent polarity, and catalysts. Recent methods use 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoropropan-2-ol at room temperature to improve yield and reduce side reactions . Purity is verified via HPLC and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized?

- Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to identify substituents (e.g., methoxy and hydroxyethyl groups) and Mass Spectrometry (MS) for molecular weight validation . X-ray crystallography is used for absolute configuration determination, as seen in related benzofuran complexes, where hydrogen bonding and planarity of the benzofuran ring are critical .

Q. What are the key functional groups influencing reactivity in this compound?

- Answer : The 7-methoxy group enhances electron density on the benzofuran ring, directing electrophilic substitution. The 2-hydroxyethyl side chain participates in hydrogen bonding and nucleophilic reactions (e.g., esterification or etherification). These groups also affect solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Answer : Discrepancies in NMR or MS data often arise from tautomerism, stereochemistry, or impurities. For example, hydroxyethyl groups may exhibit rotational isomers detectable via variable-temperature NMR . Cross-validation with High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy can clarify functional group interactions. Contradictions in biological activity data (e.g., antimicrobial assays) may require dose-response re-evaluation and control of experimental variables like solvent choice .

Q. What strategies are effective for optimizing regioselectivity in substitution reactions of this compound?

- Answer : Regioselectivity is influenced by the electron-donating methoxy group at position 6. Electrophilic substitutions (e.g., halogenation) favor position 5 or 6 due to resonance stabilization. Computational tools (e.g., DFT calculations) predict reactive sites, while microwave-assisted synthesis reduces reaction time and improves selectivity . For example, bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetonitrile .

Q. How does the compound’s stereochemistry impact its pharmacological activity?

- Answer : Stereochemistry at the hydroxyethyl side chain (e.g., (S)- or (R)-configuration) affects binding to biological targets. For instance, (S)-configured benzofuran derivatives show enhanced affinity for enzymes like dihydroorotate dehydrogenase (DHODH), a target in antiviral research . Chiral chromatography (e.g., HPLC with chiral columns) separates enantiomers, and activity is tested via enzyme inhibition assays .

Q. What analytical methods are critical for detecting degradation products under varying pH conditions?

- Answer : Stability studies in buffered solutions (pH 1–13) use Ultra-Performance Liquid Chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify degradation pathways (e.g., hydrolysis of the methoxy group). Accelerated stability testing at 40°C/75% relative humidity reveals oxidation by-products, which are characterized via tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.